3-acetyl-4-fluorobenzene-1-sulfonamide
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Overview
Description
3-acetyl-4-fluorobenzene-1-sulfonamide is an organic compound with the molecular formula C8H8FNO3S. It is a derivative of benzene, featuring an acetyl group at the 3-position, a fluorine atom at the 4-position, and a sulfonamide group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-4-fluorobenzene-1-sulfonamide typically involves the following steps:
Nitration: The starting material, 4-fluoroacetophenone, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Sulfonation: The amino group is subsequently sulfonated using chlorosulfonic acid to form the sulfonamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-acetyl-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The sulfonamide group can be reduced to a sulfonic acid using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: 3-carboxy-4-fluorobenzene-1-sulfonamide.
Reduction: 3-acetyl-4-fluorobenzene-1-sulfonic acid.
Substitution: 3-acetyl-4-methoxybenzene-1-sulfonamide (when using sodium methoxide).
Scientific Research Applications
3-acetyl-4-fluorobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-acetyl-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- 1-tosyl-1H-imidazole
- 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
- 1-ethyl-4-tosylpiperazine
Uniqueness
3-acetyl-4-fluorobenzene-1-sulfonamide is unique due to the presence of both an acetyl group and a fluorine atom on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
189814-43-5 |
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Molecular Formula |
C8H8FNO3S |
Molecular Weight |
217.2 |
Purity |
95 |
Origin of Product |
United States |
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